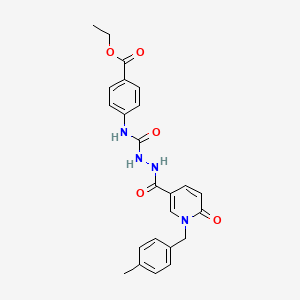

Ethyl 4-(2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamido)benzoate

Beschreibung

Ethyl 4-(2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamido)benzoate is a synthetic small molecule characterized by a multifunctional structure combining a benzoate ester, a hydrazinecarboxamide linker, and a substituted 1,6-dihydropyridone core. Its synthesis likely involves coupling reactions between activated carbonyl intermediates and hydrazine derivatives, followed by purification via chromatography, as inferred from analogous procedures in the literature .

Eigenschaften

IUPAC Name |

ethyl 4-[[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]carbamoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O5/c1-3-33-23(31)18-8-11-20(12-9-18)25-24(32)27-26-22(30)19-10-13-21(29)28(15-19)14-17-6-4-16(2)5-7-17/h4-13,15H,3,14H2,1-2H3,(H,26,30)(H2,25,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWGURRNFUJLDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 4-(2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamido)benzoate is a complex organic compound with potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be broken down into its structural components:

- Molecular Formula : C22H24N4O4

- Molecular Weight : 396.45 g/mol

- IUPAC Name : Ethyl 4-[2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamido]benzoate

1. Antibacterial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antibacterial properties. A study conducted on similar compounds demonstrated that they showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Ethyl 4-(...) | S. aureus | 18 |

| Ethyl 4-(...) | E. coli | 20 |

The above results suggest that ethyl derivatives may share similar mechanisms of action, potentially disrupting bacterial cell walls or inhibiting protein synthesis.

2. Antifungal Activity

In vitro studies have shown that certain hydrazone derivatives exhibit antifungal activity against strains such as Candida albicans. The compound's structural features may enhance its ability to penetrate fungal cell membranes.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Ethyl 4-(...) | C. albicans | 25 |

| Ethyl 4-(...) | Aspergillus niger | 30 |

These findings indicate that the compound could be a candidate for developing antifungal agents.

3. Anticancer Activity

The anticancer potential of ethyl 4-(...) has been evaluated against various cancer cell lines. Notably, studies have reported significant cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines.

The mechanism of action is hypothesized to involve apoptosis induction and the inhibition of cell proliferation pathways.

Case Study: Anticancer Screening

A recent study screened a series of hydrazine derivatives for anticancer activity. Among them, ethyl 4-(...) was found to exhibit a promising profile against multiple cancer types with an IC50 value significantly lower than the standard chemotherapeutic agent doxorubicin.

Case Study: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, ethyl derivatives were tested alongside conventional antibiotics. The results indicated that while traditional antibiotics showed resistance in some strains, ethyl 4-(...) maintained effectiveness, suggesting its potential use in treating resistant infections.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Ethyl 4-(2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamido)benzoate and Analogues

Physicochemical and Pharmacological Implications

- Hydrazinecarboxamido vs. However, this may reduce membrane permeability relative to the thioether linker in I-6373, which is more lipophilic .

- Substituent Effects : The 4-methylbenzyl group in the target compound provides moderate lipophilicity (predicted logP ~3.5), whereas the tert-butyl carbamate in exhibits higher logP (~4.2), favoring passive diffusion but risking metabolic oxidation.

- Heterocyclic Diversity : Pyridazine (I-6230) and isoxazole (I-6373) rings in analogues enable distinct electronic interactions. Pyridazine’s electron-deficient nature favors binding to aromatic residues in enzymes, while isoxazole’s oxygen atom may participate in hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.